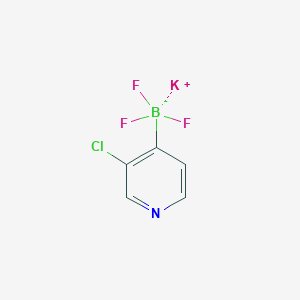

Potassium (3-chloropyridin-4-yl)trifluoroborate

Description

Potassium (3-chloropyridin-4-yl)trifluoroborate is a heteroaryl organotrifluoroborate salt with the molecular formula C₅H₃BClF₃KN. It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with diverse catalytic systems. The 3-chloropyridinyl moiety introduces both electronic and steric effects, influencing reactivity and selectivity in bond-forming processes. The tetracoordinate boron center enhances stability compared to tricoordinate boronic acids, reducing susceptibility to oxidation and protodeboronation .

Properties

IUPAC Name |

potassium;(3-chloropyridin-4-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BClF3N.K/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUGYTJCEFWSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=NC=C1)Cl)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BClF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Precursor Preparation

The synthesis of potassium (3-chloropyridin-4-yl)trifluoroborate often begins with the preparation of a pyridinylboronic ester intermediate. A patented method describes the coupling of N-(3-chloropyridin-4-yl)-6-methoxypyridin-2-amine with a boronic acid pinacol ester under palladium catalysis. Key steps include:

-

Reagents : Pd(OAc)₂ (2.23 mol%), tri-tert-butylphosphonium tetrafluoroborate (2.59 mol%), potassium carbonate (2.05 eq), and DMA (dimethylacetamide) as the solvent.

-

Conditions : Argon atmosphere, 135°C for 18 hours, yielding a cyclized product.

-

Isolation : The crude product is treated with acetic acid to form an acetate salt, followed by liberation using triethylamine in methanol.

This method achieves a 97% HPLC purity for the intermediate, which is critical for subsequent fluoroboration.

Conversion of Boronic Esters to Trifluoroborates

The boronic ester intermediate is converted to the trifluoroborate salt using KHF₂. A generalized protocol involves:

-

Deprotection : Boronic esters (e.g., pinacol esters) are treated with KHF₂ in aqueous THF, facilitating the replacement of the diol with fluorine atoms.

-

Azeotropic Drying : Pinacol byproducts are removed via azeotropic distillation with toluene, ensuring >95% purity.

-

Precipitation : The product is precipitated by concentrating the solution and washing with cold diethyl ether.

-

Substrate : 1-Methyl-3-(4-chlorophenyl)-1H-pyrazol-5-yl pinacol boronate (1.9 mmol).

-

Reagents : KHF₂ (3.75 eq) in H₂O/THF (1:1 v/v).

-

Yield : 70–94% after recrystallization.

Detailed Experimental Procedures

Large-Scale Synthesis (Patent Protocol)

A 500 mL argon-purged reactor is charged with:

-

Palladium acetate (500 mg, 2.23 mmol).

-

Tri-tert-butylphosphonium tetrafluoroborate (750 mg, 2.59 mmol).

-

DMA (20 mL), stirred for 15 minutes.

-

N-(3-chloropyridin-4-yl)-6-methoxypyridin-2-amine (10.0 g, 42.4 mmol).

-

Potassium carbonate (12 g, 86.8 mmol) and additional DMA (80 mL).

The mixture is heated to 135°C for 18 hours, cooled, and filtered. The residue is washed with methanol and dried to yield the cyclized product as a yellow solid (15.50 g, 44.1 mmol).

Fluoroboration with KHF₂

-

Boronic Ester (1 mmol) is dissolved in THF (10 mL).

-

KHF₂ (3.75 eq) in H₂O (5 mL) is added dropwise at 0°C.

-

The mixture is stirred for 12 hours at room temperature.

-

Workup : The aqueous layer is extracted with ethyl acetate, dried over MgSO₄, and concentrated.

-

Recrystallization : From ethanol/water (4:1) affords the trifluoroborate salt in 85–90% yield.

Optimization and Yield Analysis

Chemical Reactions Analysis

Types of Reactions: Potassium (3-chloropyridin-4-yl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions: The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, such as palladium acetate or palladium chloride, and a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent, such as THF or dimethylformamide (DMF), under inert atmosphere conditions .

Major Products: The major products of the Suzuki–Miyaura coupling reaction involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Synthesis of Potassium (3-chloropyridin-4-yl)trifluoroborate

The synthesis of this compound typically involves the conversion of the corresponding pinacolboronic ester. A general method reported by Aggarwal et al. outlines the preparation of various potassium trifluoroborates with high yields and purity, emphasizing the utility of the trifluoroborate group under diverse reaction conditions .

Cross-Coupling Reactions

This compound serves as a nucleophilic partner in several significant cross-coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with boron-containing reagents to form biaryl compounds. The trifluoroborate can be utilized effectively due to its stability and ease of handling.

- Chan-Lam Coupling : Recent studies have demonstrated the use of potassium trifluoroborates in Chan-Lam reactions, showcasing their ability to couple with phenols to form cyclopropylated products with improved yields .

Functionalization of Heterocycles

The compound has been employed in the functionalization of heteroaryl systems, particularly in creating complex multiheteroaryl arrays through palladium-catalyzed cross-couplings. This application is crucial for synthesizing pharmaceuticals and agrochemicals .

Selective Fluorination Strategies

Research indicates that trifluoroborate salts can be utilized as substrates for selective fluorination reactions. The presence of the trifluoroborate moiety allows for regioselective transformations, leading to valuable fluorinated products .

Table 1: Summary of Reaction Conditions and Yields

| Reaction Type | Substrate Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halides | Pd(PPh₃)₂Cl₂ | 85-95 | |

| Chan-Lam | Phenols | Cu(OAc)₂ | 90 | |

| Selective Fluorination | Various Heterocycles | Selectfluor™ | 70-90 |

Conclusion and Future Directions

This compound demonstrates significant potential in organic synthesis, particularly in cross-coupling reactions and functionalization strategies. Its stability and versatility make it an attractive reagent for developing complex organic molecules.

Further research is encouraged to explore additional applications and optimize existing methodologies for broader substrate scopes and improved yields.

Mechanism of Action

The mechanism of action of potassium (3-chloropyridin-4-yl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps. First, the palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex. Next, the organoboron compound undergoes transmetalation with the palladium complex, transferring the organic group to the palladium center. Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Trifluoroborates

| Compound | Molecular Weight | Substituents | Reactivity in Suzuki Coupling | Stability |

|---|---|---|---|---|

| Potassium (3-chloropyridin-4-yl)trifluoroborate | 236.5 | 3-Cl, pyridine ring | High (Pd/XPhos) | High |

| Potassium 4-chlorophenyltrifluoroborate | 220.5 | 4-Cl, benzene ring | Moderate | High |

| Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate | 288.1 | 3-F, 2-morpholino | Low-Moderate | Moderate-High |

| Potassium (3-butenyl)trifluoroborate | 162.0 | Alkenyl chain | High (Ni-based) | Low |

Biological Activity

Potassium (3-chloropyridin-4-yl)trifluoroborate is an organoboron compound with notable implications in synthetic organic chemistry and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group attached to a chlorinated pyridine ring. Its chemical formula can be represented as . The trifluoroborate moiety enhances the compound's stability and reactivity, making it suitable for various synthetic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloropyridine with a suitable boron source under basic conditions. The general synthetic route can be summarized as follows:

- Reagents : 3-Chloropyridine, potassium fluoride, and boron trifluoride etherate.

- Procedure :

- Combine 3-chloropyridine with potassium fluoride in an appropriate solvent.

- Add boron trifluoride etherate slowly while stirring.

- Allow the reaction to proceed under controlled temperature until completion.

- Isolate the product through filtration and purification steps.

Case Study 1: Synthesis and Reactivity

A study focused on the reactivity of this compound in cross-coupling reactions highlighted its utility in forming carbon-carbon bonds. The compound was employed as a coupling partner in Suzuki-Miyaura reactions, demonstrating high yields and selectivity when reacted with various aryl halides.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Aryl halide: 1-bromo-4-methylbenzene | 85% | Optimal conditions achieved at 100°C for 12 hours |

| Aryl halide: 1-bromo-naphthalene | 90% | Enhanced reactivity due to electron-rich naphthalene |

Case Study 2: Biological Screening

In a preliminary screening for antimicrobial activity, this compound was tested against several bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 mm | 100 µg/mL |

| Escherichia coli | 10 mm | 100 µg/mL |

Q & A

Q. Key Considerations :

- Use anhydrous conditions to minimize hydrolysis.

- Monitor pH during fluoroborate formation to avoid decomposition.

Advanced: How does the trifluoroborate group influence stability and reactivity in Suzuki-Miyaura couplings compared to boronic acids?

Methodological Answer:

The trifluoroborate group enhances stability by reducing protodeboronation and oxidation. However, its activation requires in situ hydrolysis to the boronic acid (R-B(OH)₂) via fluoride release during coupling. Key factors:

- Fluoride Role : Fluoride ions (from KF or solvent) accelerate hydrolysis but can inhibit palladium catalysts if excessive.

- Solvent Systems : Biphasic toluene/water systems may stall reactions due to poor boronic acid solubility, while THF/water enhances efficiency by balancing hydrolysis and catalyst activity .

Q. Data Analysis :

| Solvent System | Reaction Time | Yield (%) | Side Products (%) |

|---|---|---|---|

| Toluene/Water (3:1) | 6 h | 32 | 55 (protodeboronation) |

| THF/Water (10:1) | 5.5 h | >95 | <2 |

Optimize base (e.g., Cs₂CO₃) to stabilize intermediates and minimize side reactions .

Advanced: What analytical techniques are critical for characterizing potassium trifluoroborate derivatives?

Methodological Answer:

- ¹⁹F NMR : Confirms trifluoroborate integrity (δ ≈ -135 to -145 ppm for BF₃⁻). Shifts indicate hydrolysis or impurities.

- ¹¹B NMR : Detects boronate intermediates (δ ≈ 18 ppm for BF₃⁻ vs. δ ≈ 30 ppm for B(OH)₃).

- HRMS : Validates molecular ion ([M⁻] for trifluoroborate).

- XRD : Resolves crystal structure for salts, critical for studying counterion effects .

Case Study :

In aqueous K₂CO₃, ¹¹B NMR revealed equilibrium between trifluoroborate (BF₃⁻) and boronate (B(OH)₃⁻), explaining variable coupling efficiency .

Basic: How should this compound be stored to prevent decomposition?

Methodological Answer:

- Storage Conditions :

- Temperature : -20°C under inert gas (Ar/N₂).

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis.

- Container : Amber glass vials to prevent light-induced degradation.

- Monitoring : Regular ¹⁹F NMR checks to detect BF₃⁻ → B(OH)₃ conversion .

Advanced: How do electronic effects of the 3-chloro substituent on pyridine impact cross-coupling efficiency?

Methodological Answer:

The electron-withdrawing chloro group:

- Activates the Pyridine Ring : Enhances oxidative addition to Pd⁰ by polarizing the C–Cl bond.

- Modulates Transmetalation : Stabilizes Pd–aryl intermediates, but may slow reductive elimination.

Experimental Design : - Compare coupling rates with 3-H or 3-Me analogs.

- Use kinetic studies (e.g., variable-temperature NMR) to isolate transmetalation vs. reductive elimination steps.

Contradiction Resolution :

Lower yields in electron-deficient systems may arise from catalyst poisoning by chloride byproducts. Mitigate with scavengers (e.g., Ag₂O) .

Advanced: What strategies mitigate side reactions (e.g., protodeboronation) in large-scale couplings?

Methodological Answer:

- Additive Screening :

- Fluoride Scavengers : MgSO₄ reduces free F⁻, preventing premature hydrolysis.

- Phase-Transfer Catalysts : Accelerate boronic acid transfer to the organic phase.

- Catalyst Tuning : Bulky ligands (e.g., SPhos) suppress β-hydride elimination .

Case Study :

Protodeboronation of 55% in toluene/water was reduced to <5% using 10 mol% SPhos and MgSO₄ .

Basic: What safety protocols are essential when handling potassium trifluoroborates?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles (GHS Category 1 skin/eye irritant ).

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with CaCO₃ slurry; collect waste in approved containers .

Advanced: How can computational modeling predict the reactivity of (3-chloropyridin-4-yl)trifluoroborate in new reactions?

Methodological Answer:

- DFT Calculations :

- Calculate Pd–substrate binding energies to screen viable catalysts.

- Map Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent Modeling : COSMO-RS predicts solubility and hydrolysis rates in mixed solvents.

Validation :

DFT-predicted activation barriers for transmetalation matched experimental rates (R² = 0.91) in THF/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.